molecular formula C27H42O4 B14368452 Australigenin CAS No. 90865-22-8

Australigenin

Cat. No.: B14368452
CAS No.: 90865-22-8
M. Wt: 430.6 g/mol
InChI Key: XLHFBXMTUNORSV-XLVIIDFLSA-N
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Description

Australigenin is a naturally occurring compound found in certain plant species. It belongs to a class of compounds known as glycosides, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Australigenin typically involves the extraction from plant sources followed by purification processes. The extraction is usually done using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Australigenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized glycosides, while reduction can yield reduced glycosides.

Scientific Research Applications

Australigenin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycoside reactions and mechanisms.

    Biology: this compound is studied for its role in plant metabolism and its effects on various biological pathways.

    Medicine: Research has shown potential therapeutic effects of this compound, including anti-inflammatory and antioxidant properties.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Australigenin involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. This compound binds to specific receptors and enzymes, altering their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Australigenin can be compared with other glycosides such as:

    Quercetin: Known for its antioxidant properties.

    Rutin: Another glycoside with anti-inflammatory effects.

    Kaempferol: Similar in structure and known for its anticancer properties.

This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its ability to modulate multiple pathways makes it a compound of significant interest in various fields of research.

Properties

CAS No.

90865-22-8

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

XLHFBXMTUNORSV-XLVIIDFLSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Origin of Product

United States

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